The compound is commercially available from various suppliers, including Sigma-Aldrich and Amerigo Scientific, highlighting its relevance in research and development. It is often utilized as a building block in the synthesis of pharmaceutical compounds due to its unique chemical properties and biological activity .
The synthesis of 6-bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine can be achieved through several methods. One common approach involves the bromination of 2-trifluoromethyl-3H-imidazo[4,5-b]pyridine using bromine or brominating agents in an appropriate solvent.
This method yields the desired compound with good efficiency, although reaction conditions may vary based on specific laboratory setups.
The molecular structure of 6-bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine features a fused ring system that incorporates both five-membered and six-membered rings.
The compound exhibits a planar structure due to the conjugated pi system within the imidazole ring, which facilitates π–π stacking interactions that can affect its biological activity .
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine participates in various chemical reactions typical for imidazo compounds:
These reactions are essential for developing new derivatives with enhanced biological activities.
The mechanism of action for 6-bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine largely depends on its biological targets. Compounds in this class have been studied for their interactions with various receptors and enzymes:
The physical and chemical properties of 6-bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine include:
These properties are crucial for determining its suitability in various applications.
The applications of 6-bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine span across multiple fields:
The compound designated by the systematic name 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS Registry Number: 13577-72-5) represents a halogenated and fluorinated derivative of the bicyclic imidazopyridine system. Its molecular formula, C₈H₄BrF₃N₂, reflects the incorporation of bromine and trifluoromethyl substituents onto the heterocyclic core. The IUPAC name precisely defines the ring fusion orientation ([4,5-b]), the position of protonation at N3 (3H-tautomer), and the regiochemistry of substituents: bromine at the 6-position and trifluoromethyl at the 2-position (Figure 1) [1] [4].
Table 1: Atomic Composition and Mass Contribution
Element | Atom Count | Mass Contribution (Da) | Percentage Contribution |
---|---|---|---|
Carbon (C) | 8 | 96.08 | 36.12% |
Hydrogen (H) | 4 | 4.04 | 1.52% |
Bromine (Br) | 1 | 79.90 | 30.03% |
Fluorine (F) | 3 | 57.00 | 21.42% |
Nitrogen (N) | 2 | 28.02 | 10.53% |
Total | 266.02 | 100% |
This molecular weight (266.02 g/mol) is consistent across analytical characterizations reported for the compound. The numbering system prioritizes the pyridine nitrogen (position 1) within the fused system, assigning the adjacent carbon (position 2) to the pyridine ring. Consequently, the imidazole ring spans positions 1, 2, 3 (fusion atoms) and 4, 5 (imidazole N atoms), with the bromine substituent located at the equivalent of pyridine position 6, and the trifluoromethyl group attached to imidazole position 2 [1] [4]. The "3H-" designation explicitly denotes the tautomeric form where the hydrogen resides on the imidazole nitrogen (N3) rather than the pyridine nitrogen (N1) [6].
The electronic and steric properties of the imidazo[4,5-b]pyridine core are profoundly altered by the introduction of bromine and trifluoromethyl groups at specific positions.
The bromine atom at the 6-position acts primarily as a moderate σ-electron-withdrawing group due to its electronegativity. This inductive effect slightly decreases electron density at the adjacent C5 and C7 positions. Crucially, bromine serves as a premier leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. This allows for versatile derivatization, enabling the introduction of aryl, heteroaryl, alkenyl, alkynyl, or amino groups at C6, significantly expanding the molecular diversity accessible from this scaffold [3] [6] [9]. The presence of bromine distinguishes this compound from alkyl-substituted analogues like 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine (CAS 1033202-59-3, C₈H₈BrN₃, MW 226.08) [3] and 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine (CAS 68175-12-2, C₈H₈BrN₃, MW 226.07) [7], where alkyl groups exert weaker electronic effects but introduce steric bulk and lipophilicity.
The trifluoromethyl (-CF₃) group at the 2-position is a potent π-electron-withdrawing substituent with significant inductive (-I) and mesomeric (-M) effects. This dramatically reduces electron density across the imidazole ring, particularly at C2 itself and adjacent atoms (N1, N3, C7a). This electron deficiency:
Table 2: Impact of C2 and C6 Substituents on Core Properties
Position | Substituent | Primary Electronic Effect | Key Functional Role | Example Compound (CAS) |
---|---|---|---|---|
C6 | Br | -I (Weak σ-withdrawal) | Halogen for cross-coupling; modulates electron density | 6-Bromo-2-trifluoromethyl (13577-72-5) [1] |
H | Reference | Baseline scaffold | 2-Trifluoromethyl-3H-imidazo[4,5-b]pyridine | |
CH₃ | +I (Weak σ-donation) | Increases lipophilicity & electron density | 6-Methyl-2-trifluoromethyl derivative | |
C2 | CF₃ | -I, -M (Strong withdrawal) | Metabolic stability; lipophilicity; electron deficiency | Core compound (13577-72-5) [1][4] |
H | Reference | Baseline scaffold; lower lipophilicity | 6-Bromo-3H-imidazo[4,5-b]pyridine | |
CH₃ / C₂H₅ | +I (σ-donation) | Increases lipophilicity & electron density | 6-Bromo-2-ethyl (68175-12-2) [7] | |
ClCH₂- | -I (σ-withdrawal) | Electrophile for nucleophilic substitution | 6-Bromo-2-(chloromethyl) (1334149-01-7) [10] |
The imidazo[4,5-b]pyridine isomer possesses distinct electronic, steric, and biological properties compared to its regioisomer, imidazo[1,2-a]pyridine.
The fundamental difference lies in the ring fusion pattern:
This difference in fusion dictates atom hybridization and electronic distribution. In imidazo[4,5-b]pyridine, the pyridine N1 is a sp²-hybridized "pyridine-like" nitrogen, contributing significantly to the electron-deficient character of the fused system. In contrast, the fused nitrogen in imidazo[1,2-a]pyridine (N1) is more "pyrrole-like" (sp² hybridized but with its lone pair delocalized in the π-system), making this isomer generally more electron-rich overall [5] [8].
The distinct electronic profiles lead to different biological interactions and applications:
Table 3: Key Differences Between Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Isomers
Characteristic | Imidazo[4,5-b]pyridine (e.g., 6-Bromo-2-CF₃-3H-) | Imidazo[1,2-a]pyridine |
---|---|---|
Ring Fusion Atoms | Pyridine C4-C5 + Imidazole C4-C5 | Pyridine C2-C3 + Imidazole N1-C2 |
Key Nitrogen Atom(s) | N1 (Pyridine-like, sp², basic) | N1 (Fused, "pyrrole-like", sp², lone pair in π-system) |
General Electronic Character | Electron-deficient | Electron-rich |
Prominent Tautomerism | Yes (1H vs 3H, 3H favored) | Negligible |
Common Biological Roles | Kinase inhibitors (Oncology), Fluorescent probes | CNS drugs (e.g., sedatives), Anti-infectives, Amyloid imaging agents |
Example Bioactive Compound | Aurora Kinase Inhibitors (e.g., derived from EVT-1813613 [10]) | Telacebec (Q203, Anti-TB) [8], Zolpidem (Insomnia), IMPY (Amyloid probe) [5] |
Typical C6 Bromo Derivative Cost (Research Scale) | ~$150-$250 / 100 mg [1] | Varies; generally comparable [4] [5] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7